molecular formula C10H17Cl2N3 B1602379 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride CAS No. 864754-31-4

1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride

Cat. No.: B1602379
CAS No.: 864754-31-4
M. Wt: 250.17 g/mol
InChI Key: KBCBUUCDZBKYQN-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with 1,4-diaminobutane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Comparison with Similar Compounds

    Piperazine derivatives: Compounds like 1-(4-methylpiperazin-1-yl)pyridine share structural similarities and have comparable applications.

    Imidazopyridine derivatives: These compounds also feature a fused heterocyclic ring system and are used in medicinal chemistry.

Uniqueness: 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-pyridin-2-yl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13;;/h1-2,4,6,11H,3,5,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCBUUCDZBKYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592280
Record name 1-(Pyridin-2-yl)-1,4-diazepane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-31-4
Record name 1-(Pyridin-2-yl)-1,4-diazepane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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